

Fluoroiodomethane: A Non-Ozone Depleting Alternative in Monofluoromethylation Strategies

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Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

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Fluoroiodomethane (CH_2FI) has emerged as a significant, environmentally benign reagent in the field of organic synthesis, particularly for the introduction of the monofluoromethyl ($-\text{CH}_2\text{F}$) group into organic molecules. Unlike many historical reagents, **fluoroiodomethane** does not contribute to the depletion of the ozone layer, making it a sustainable choice for modern medicinal chemistry and drug development. This guide provides a comparative overview of **fluoroiodomethane** against other alternatives, supported by experimental data and protocols.

Comparative Analysis of Physicochemical Properties

Fluoroiodomethane's utility as a monofluoromethylating agent is underscored by its physical and chemical properties, which allow for its effective use in various reaction conditions. A comparison with other relevant compounds highlights its advantages.

Property	Fluoroiodomethane (CH ₂ FI)	Trifluoroiodomethane (CF ₃ I)	Chlorofluoromethane (CH ₂ FCI - Freon 31)
Molecular Weight (g/mol)	159.93[1][2][3]	195.91[4]	68.48
Boiling Point (°C)	53.4[1][5]	-22	-9.1[5]
Ozone Depletion Potential (ODP)	~0[6]	~0[7]	Ozone-depleting
Global Warming Potential (GWP)	Low (specific value not widely reported)	Very Low (<1)[7][8][9]	Moderate
Physical State at RT	Liquid[1][5]	Gas[4]	Gas[5]
Primary Application	Monofluoromethylation reagent[1][2]	Fire suppressant, potential refrigerant component[7][10]	Formerly a refrigerant
Key Advantage	Easy to handle liquid, non-ozone depleting[5][6]	Low toxicity, non-flammable[4]	-

Performance as a Monofluoromethylating Agent

The primary application of **fluoroiodomethane** is as an electrophilic source of the monofluoromethyl group in nucleophilic substitution reactions.[11] Its liquid state and favorable reactivity profile make it a more practical alternative to gaseous reagents like chlorofluoromethane (Freon 31), which are more difficult to handle and measure accurately in a laboratory setting.[5]

The carbon-iodine bond in **fluoroiodomethane** is significantly weaker than the carbon-fluorine bond, allowing for selective activation and transfer of the -CH₂F moiety.[6] This has been demonstrated in the successful monofluoromethylation of a wide range of heteroatom-centered nucleophiles, including those found in commercially available drugs.[11]

Experimental Protocols

General Procedure for Electrophilic Monofluoromethylation of Heteroatoms

This protocol is a generalized procedure based on established methodologies for the monofluoromethylation of heteroatom nucleophiles (O-, S-, N-, P-, Se-) using **fluoroiodomethane**.^[11]

Materials:

- Substrate (heteroatom-containing nucleophile)
- **Fluoroiodomethane** (CH₂FI)
- Base (e.g., Cesium Carbonate - Cs₂CO₃, Potassium Carbonate - K₂CO₃)
- Anhydrous Solvent (e.g., Acetonitrile - MeCN, N,N-Dimethylformamide - DMF)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

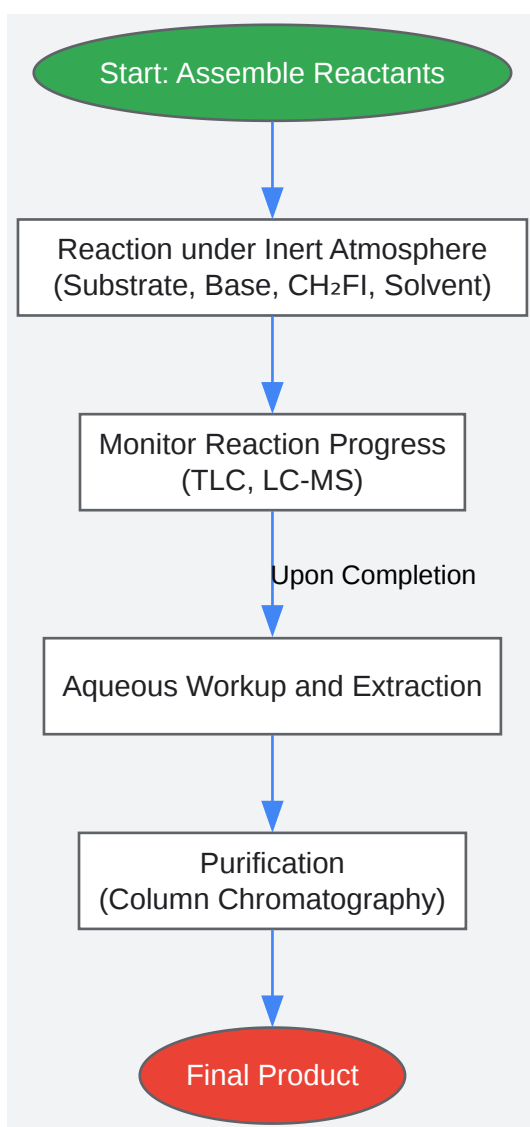
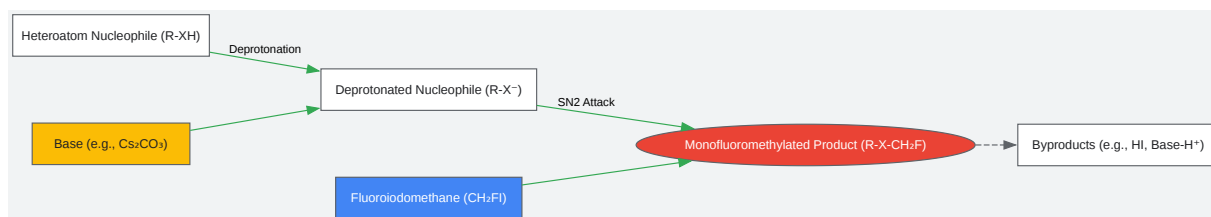
Procedure:

- To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 equiv).
- Dissolve the substrate in the chosen anhydrous solvent.
- Add the base (1.2-2.4 equiv).
- Add **fluoroiodomethane** (1.2-2.4 equiv) to the stirring suspension.
- The reaction mixture is stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.
- Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

- The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired monofluoromethylated product.

Note: The specific base, solvent, temperature, and reaction time will vary depending on the substrate and should be optimized accordingly.

Mandatory Visualizations



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References

- 1. Fluoroiodomethane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Fluoroiodomethane | CymitQuimica [cymitquimica.com]
- 4. Trifluoroiodomethane | CF₃I | CID 16843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroiodomethane | 373-53-5 [chemicalbook.com]
- 7. igsd.org [igsd.org]
- 8. Trifluoroiodomethane as a Precursor to High Global Warming Potential Climate Pollutants: Could the Transformation of Climatically Benign CF₃I into Potent Greenhouse Gases Significantly Increase Refrigerant-Related Greenhouse Gas Emissions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Fluoroiodomethane: A Non-Ozone Depleting Alternative in Monofluoromethylation Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339756#fluoroiodomethane-as-a-non-ozone-depleting-alternative]

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